1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate
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Overview
Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate is a complex organic compound that features a benzo[d]thiazole ring, an azetidine ring, and a benzylthioacetate moiety
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit cox-1 inhibitory activity .
Mode of Action
Based on the structure and the known activities of similar compounds, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been found to exhibit anti-inflammatory activities, suggesting that they may affect pathways related to inflammation .
Result of Action
Similar compounds have been found to exhibit weak cox-1 inhibitory activity , which could result in anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via the cyclization of a β-amino alcohol or β-amino halide precursor.
Coupling of the Benzo[d]thiazole and Azetidine Rings: This step involves the formation of a carbon-nitrogen bond between the benzo[d]thiazole and azetidine rings, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Benzylthioacetate Moiety: The final step involves the esterification of the azetidine nitrogen with benzylthioacetic acid, using a suitable esterification reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzo[d]thiazole ring can be reduced to a dihydrobenzo[d]thiazole using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), and bases (triethylamine).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzo[d]thiazole derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl acetate: Lacks the benzylthio group, which may affect its biological activity and chemical reactivity.
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)acetate: Contains a methylthio group instead of a benzylthio group, which may result in different physical and chemical properties.
Uniqueness
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate is unique due to the presence of both the benzo[d]thiazole and azetidine rings, as well as the benzylthioacetate moiety. This combination of structural features may confer unique biological activities and chemical reactivities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-benzylsulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c22-18(13-24-12-14-6-2-1-3-7-14)23-15-10-21(11-15)19-20-16-8-4-5-9-17(16)25-19/h1-9,15H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDMCJUQJFZUHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CSCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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